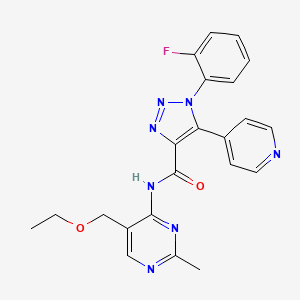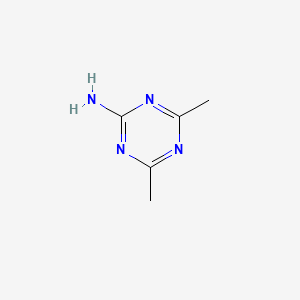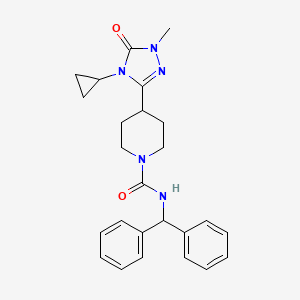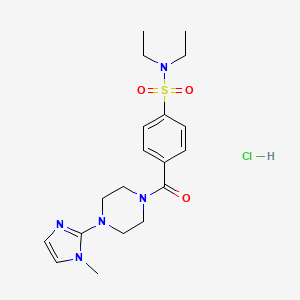![molecular formula C16H20N2O2 B2595473 N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide CAS No. 1333618-35-1](/img/structure/B2595473.png)
N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide, also known as CRMP2 inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications.
Mecanismo De Acción
N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide inhibitor exerts its effects by inhibiting the activity of N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide protein, which is involved in the regulation of cytoskeletal dynamics and axonal growth. The compound binds to the N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide protein and prevents its phosphorylation, which is necessary for its activity. By inhibiting N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide activity, the compound can promote axonal growth and regeneration.
Biochemical and Physiological Effects:
N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide inhibitor has been shown to have several biochemical and physiological effects. The compound can promote axonal growth and regeneration by inhibiting the activity of N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide protein. It can also enhance synaptic plasticity, which is important for learning and memory. Additionally, the compound has been shown to have anti-inflammatory effects, which can be beneficial in neurological disorders characterized by inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide inhibitor has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications and has been shown to be effective in various animal models of neurological disorders. However, the compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, the compound has not been extensively studied for its potential side effects, which can limit its use in clinical trials.
Direcciones Futuras
There are several future directions for the research on N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide inhibitor. One potential direction is to study the compound's potential therapeutic applications in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to optimize the synthesis method to obtain higher yields and purity of the compound. Additionally, future studies should focus on the potential side effects of the compound and its pharmacokinetics. Finally, the compound's potential as a diagnostic tool for neurological disorders should be explored.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide inhibitor involves the reaction of 3-(cyclopentyloxy)benzaldehyde and malononitrile in the presence of ammonium acetate and acetic acid. The resulting compound is then subjected to further reactions to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide inhibitor has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound has been shown to inhibit the activity of N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide protein, which plays a crucial role in axonal growth and regeneration. By inhibiting N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide activity, the compound can prevent the degeneration of neurons and promote their regeneration.
Propiedades
IUPAC Name |
N-(cyanomethyl)-3-(3-cyclopentyloxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c17-10-11-18-16(19)9-8-13-4-3-7-15(12-13)20-14-5-1-2-6-14/h3-4,7,12,14H,1-2,5-6,8-9,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZJHDDIBZIUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)CCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B2595394.png)
![Methyl 6-chloro-1-methyl-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2595395.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2595396.png)

![3-Amino-4-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2595399.png)
![4-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]piperidine](/img/structure/B2595402.png)


![6-(furan-2-ylmethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2595408.png)
![3-{4-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2595410.png)

